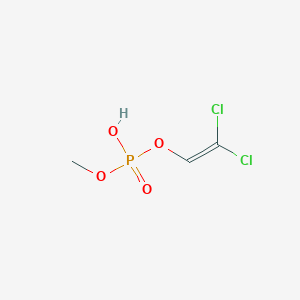

2,2-Dichlorovinyl methyl phosphate

Vue d'ensemble

Description

It has been commercially available since 1961 and is effective against a variety of pests, including mushroom flies, aphids, spider mites, caterpillars, thrips, and whiteflies . The compound is known for its broad-spectrum activity and is used in agriculture, public health, and the protection of stored products .

Méthodes De Préparation

2,2-Dichlorovinyl methyl phosphate can be synthesized through several methods. One common method involves the reaction of dimethyl phosphite with trichloroacetaldehyde in the presence of a base, leading to the formation of the desired product . Another method involves the Perkow reaction, where trimethyl phosphite reacts with trichloroacetaldehyde . Industrial production typically involves these methods, with careful control of reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

2,2-Dichlorovinyl methyl phosphate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.

Oxidation: The compound can be oxidized to form dichloroacetic acid and other by-products.

Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Common reagents used in these reactions include water (for hydrolysis), oxidizing agents like potassium permanganate (for oxidation), and various nucleophiles (for substitution). The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Agricultural Applications

Dichlorvos is primarily utilized as an insecticide in agricultural settings. Its effectiveness against a broad spectrum of pests makes it a valuable tool for farmers.

Insect Control

- Target Pests : Dichlorvos is effective against common agricultural pests such as aphids, spider mites, caterpillars, thrips, and whiteflies. It acts as both a contact and stomach poison, providing rapid control of these insects in various crops, particularly in greenhouses and outdoor fields .

- Application Methods : It can be applied through aerosols, fogging, and slow-release formulations such as impregnated resin strips .

Crop Protection

- Stored Products : Dichlorvos is also employed to protect stored grains and other agricultural products from insect infestations. Its use in milling and grain handling industries helps maintain the quality of stored produce .

- Fumigation : The compound's vapor action allows it to be used effectively for fumigating storage areas to eliminate pests without direct contact .

Public Health Applications

Dichlorvos plays a crucial role in public health initiatives aimed at controlling vector-borne diseases.

Vector Control

- Mosquito Control : It is widely used in mosquito control programs to combat diseases such as malaria and dengue fever. Its application helps reduce mosquito populations in urban and rural areas .

- Household Pest Management : Dichlorvos is commonly found in household pest control products, including flea collars for pets and "no-pest strips" that release the pesticide slowly into the environment .

Veterinary Applications

Dichlorvos is also utilized in veterinary medicine for controlling ectoparasites.

Parasite Control

- Livestock Treatment : It is administered to livestock to control internal and external parasites, including fleas and ticks. This application is critical for maintaining animal health and productivity .

- Antihelminthic Use : The compound can be incorporated into animal feeds to combat parasitic worm infections .

Environmental Considerations

The extensive use of Dichlorvos raises concerns regarding its environmental impact and human health risks.

Toxicity and Carcinogenicity

- The International Agency for Research on Cancer (IARC) classifies DDVP as a Group 2B carcinogen, indicating potential carcinogenicity in humans . This classification has prompted research into safer alternatives and degradation methods.

Degradation Studies

- Recent studies focus on the microbial degradation of DDVP as an environmentally friendly approach to mitigate its hazardous effects. Various microorganisms capable of degrading DDVP have been isolated, offering insights into bioremediation strategies .

Data Tables

| Application Area | Specific Use | Target Organisms | Method of Application |

|---|---|---|---|

| Agriculture | Insecticide | Aphids, mites | Aerosols, fogging |

| Crop protection | Stored product insects | Fumigation | |

| Public Health | Vector control | Mosquitoes | Aerosols, fogging |

| Household pest management | Fleas | Impregnated strips | |

| Veterinary Medicine | Ectoparasite control | Ticks, fleas | Feed incorporation |

Case Study 1: Efficacy in Greenhouses

A study conducted on the efficacy of Dichlorvos in controlling spider mite populations in greenhouse settings demonstrated a significant reduction in pest numbers within 48 hours of application. This rapid action underscores its effectiveness as a contact insecticide.

Case Study 2: Public Health Impact

In urban settings where mosquito-borne diseases are prevalent, the application of Dichlorvos through fogging has led to a marked decrease in mosquito populations, contributing to lower incidence rates of malaria and dengue fever among residents.

Mécanisme D'action

2,2-Dichlorovinyl methyl phosphate exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme crucial for the breakdown of the neurotransmitter acetylcholine . By inhibiting this enzyme, the compound causes an accumulation of acetylcholine in the synaptic cleft, leading to continuous nerve signal transmission and eventual paralysis of the insect. This mechanism is similar to other organophosphate insecticides.

Comparaison Avec Des Composés Similaires

2,2-Dichlorovinyl methyl phosphate is often compared with other organophosphate insecticides such as malathion, parathion, and chlorpyrifos.

Malathion: Less toxic to mammals and used in public health for mosquito control.

Parathion: Highly toxic and has been banned in many countries due to its severe health risks.

Chlorpyrifos: Widely used in agriculture but has faced regulatory scrutiny due to its potential health effects.

What sets this compound apart is its broad-spectrum activity and effectiveness in various applications, from agriculture to public health .

Activité Biologique

2,2-Dichlorovinyl methyl phosphate, commonly known as dichlorvos (DDVP), is an organophosphate compound widely used as an insecticide and pesticide. Its biological activity primarily revolves around its mechanism of action as an acetylcholinesterase inhibitor, which leads to various toxicological effects in both target and non-target organisms. This article reviews the biological activity of DDVP, including its mechanisms, effects on different biological systems, and relevant case studies.

Dichlorvos acts by inhibiting the enzyme acetylcholinesterase (AChE), which is crucial for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. The inhibition of AChE results in an accumulation of acetylcholine, leading to prolonged stimulation of cholinergic receptors. This mechanism is responsible for the neurotoxic effects observed in exposed organisms.

Key Reactions:

- Hydrolysis : In aqueous environments, DDVP hydrolyzes to form dichloroacetaldehyde and dimethyl phosphate.

- Oxidation : It can be oxidized to produce dichloroacetic acid among other by-products.

- Substitution : DDVP can undergo nucleophilic substitution reactions.

Toxicological Effects

The biological activity of DDVP has been extensively studied across various animal models, revealing significant toxicological effects:

Case Studies and Research Findings

- Carcinogenic Potential : A study indicated a significant incidence of epithelial hyperplasia in rat ventral prostate tissue when exposed to DDVP alongside a carcinogen (MNU). This suggests a potential role in tumor progression due to alterations in lipid metabolism markers such as LIMP-II .

- Neurotoxicity : Chronic exposure to DDVP has been linked to neurodegenerative effects resembling Parkinson’s disease symptoms in animal models. Significant reductions in striatal dopamine levels were noted after exposure to sub-lethal doses .

- Reproductive Effects : Research highlighted a decrease in sperm motility and number in male mice following exposure to DDVP, indicating potential reproductive toxicity .

- Hepatotoxicity : Histological examinations revealed liver damage characterized by necrotic hepatocytes and vascular degeneration upon administration of DDVP .

Environmental Impact

DDVP is not only harmful to target pests but also poses risks to non-target organisms, including beneficial insects and aquatic life. Its persistence in the environment raises concerns about bioaccumulation and long-term ecological effects.

Propriétés

IUPAC Name |

2,2-dichloroethenyl methyl hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5Cl2O4P/c1-8-10(6,7)9-2-3(4)5/h2H,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFCDFSJUWNKQQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(O)OC=C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5Cl2O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6465-91-4 (calcium salt) | |

| Record name | Demethyldichlorvos | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013445620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70158704 | |

| Record name | Demethyldichlorvos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70158704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13445-62-0 | |

| Record name | Demethyldichlorvos | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013445620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Demethyldichlorvos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70158704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-DICHLOROVINYL METHYL PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GDW0Y920SQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.